Cas no 51108-30-6 (4-chloro-2,3-dihydro-1H-isoindole-1,3-dione)

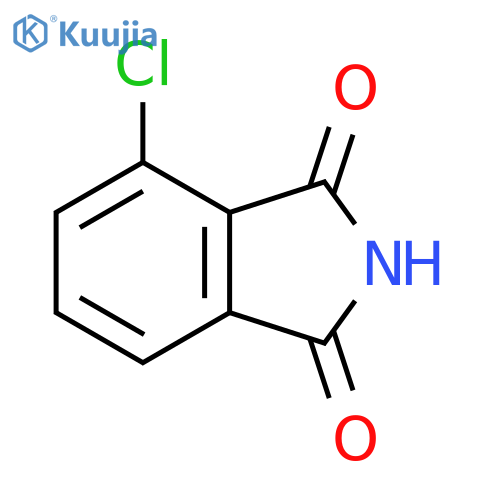

51108-30-6 structure

商品名:4-chloro-2,3-dihydro-1H-isoindole-1,3-dione

4-chloro-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 1H-Isoindole-1,3(2H)-dione,4-chloro-

- 4-chloroisoindole-1,3-dione

- 4-chloroisoindoline-1,3-dione

- 3-chlorophthalimide

- 3-chloro-phthalimide

- 4-Chlor-isoindolin-1,3-dion

- 4-chloro-1,3-dioxo-1,3-dihydro-isoindol

- 4-chloro-1h-isoindole-1,3(2h)-dione

- 4-chloro-isoindole-1,3-dione

- 4-chloro-isoindoline-1,3-dione

- AC1L5L9M

- AR-1G1469

- CTK4J3642

- NSC27007

- SureCN261439

- 4-Chloro-1,3-dioxo-1,3-dihydroisoindole

- 4-chloro-2,3-dihydro-1H-isoindole-1,3-dione

- DTXSID80282645

- BCA10830

- SB64255

- CS-0037451

- AKOS005064566

- FT-0753843

- 1H-Isoindole-1,3(2H)-dione, 4-chloro-

- AS-59179

- Chlorphthalimid

- MFCD09836555

- SCHEMBL261439

- 51108-30-6

- APOAEMIYHVGWEZ-UHFFFAOYSA-N

- SY126155

- NSC-27007

- NSC 27007

- DA-05340

-

- MDL: MFCD09836555

- インチ: 1S/C8H4ClNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12)

- InChIKey: APOAEMIYHVGWEZ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC2C(NC(C=21)=O)=O

計算された属性

- せいみつぶんしりょう: 180.99312

- どういたいしつりょう: 180.993056

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 密度みつど: 1.519±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 233 ºC

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.626

- ようかいど: 極微溶性(0.71 g/l)(25ºC)、

- PSA: 46.17

4-chloro-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0021-10G |

4-chloro-2,3-dihydro-1H-isoindole-1,3-dione |

51108-30-6 | 95% | 10g |

¥ 8,764.00 | 2023-04-13 | |

| Chemenu | CM149039-1g |

4-chloroisoindoline-1,3-dione |

51108-30-6 | 95% | 1g |

$424 | 2021-08-05 | |

| Alichem | A199010110-1g |

4-Chloroisoindoline-1,3-dione |

51108-30-6 | 95% | 1g |

$457.53 | 2023-09-01 | |

| abcr | AB454962-1g |

4-Chloro-1H-isoindole-1,3(2H)-dione; . |

51108-30-6 | 1g |

€857.10 | 2025-02-19 | ||

| 1PlusChem | 1P00DLKE-1g |

4-chloroisoindole-1,3-dione |

51108-30-6 | 95% | 1g |

$189.00 | 2024-04-30 | |

| A2B Chem LLC | AG33678-1g |

1H-Isoindole-1,3(2h)-dione, 4-chloro- |

51108-30-6 | 95% | 1g |

$187.00 | 2024-04-19 | |

| A2B Chem LLC | AG33678-100mg |

1H-Isoindole-1,3(2h)-dione, 4-chloro- |

51108-30-6 | 95% | 100mg |

$40.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0021-1g |

4-chloro-2,3-dihydro-1H-isoindole-1,3-dione |

51108-30-6 | 95% | 1g |

¥1754.0 | 2024-04-18 | |

| Crysdot LLC | CD11113393-1g |

4-Chloroisoindoline-1,3-dione |

51108-30-6 | 95+% | 1g |

$453 | 2024-07-17 | |

| 1PlusChem | 1P00DLKE-500mg |

4-chloroisoindole-1,3-dione |

51108-30-6 | 95% | 500mg |

$114.00 | 2024-04-30 |

4-chloro-2,3-dihydro-1H-isoindole-1,3-dione 関連文献

-

Chao Wu,Jiang Wang,Xumu Zhang,Runtong Zhang,Baode Ma Org. Chem. Front. 2021 8 6530

51108-30-6 (4-chloro-2,3-dihydro-1H-isoindole-1,3-dione) 関連製品

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51108-30-6)4-chloro-2,3-dihydro-1H-isoindole-1,3-dione

清らかである:99%

はかる:1g

価格 ($):253.0